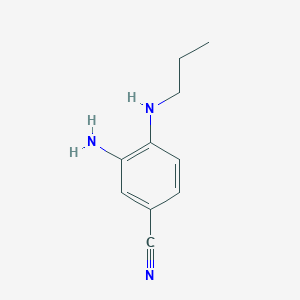

3-Amino-4-(propylamino)benzonitrile

Descripción general

Descripción

3-Amino-4-(propylamino)benzonitrile is a compound that can be associated with various chemical reactions and has potential applications in the field of medicinal chemistry and neuroimaging. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include the formation of intermediates such as α-aminonitriles, followed by cyclization and other transformations. For instance, the synthesis of a fluorobenzyl analogue of DASB involves the preparation of a DASB precursor and its subsequent reaction with p-[18F]fluorobenzyl iodide . Another example is the synthesis of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, which is achieved through condensation and cyclization reactions . These methods suggest that the synthesis of this compound could similarly involve a multi-step process with careful selection of precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is often determined using techniques such as X-ray crystallography. For example, the crystal structure of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile was determined to belong to the monoclinic system, space group P21/c . This information is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which in turn affects its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Compounds containing the benzonitrile moiety can undergo various chemical reactions. For instance, the Dimroth rearrangement involves the transformation of amino triazoles into benzylamino isomers under basic conditions, which can then revert in neutral solvents . Additionally, reactions of acrylonitriles with aminothiophenol can lead to the formation of oxazole derivatives . These reactions highlight the reactivity of the amino and nitrile groups, which are also present in this compound, suggesting that it may undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure. For example, the presence of amino groups can lead to the formation of hydrogen bonds, affecting solubility and boiling points. The introduction of fluorine atoms, as seen in the synthesis of a bicalutamide intermediate, can significantly alter the compound's lipophilicity and metabolic stability . These properties are important for the potential application of this compound in drug development or as a neuroimaging agent.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

3-Amino-4-(propylamino)benzonitrile, a benzonitrile derivative, shows potential in the field of corrosion inhibition. A related compound, 3-amino-4-(isopentylamino)benzonitrile (APAB), was studied for its effectiveness as a corrosion inhibitor for mild steel in acidic environments. Experimental and computational studies, including gravimetric analysis, potentiodynamic polarization curves, electrochemical impedance spectroscopy, and simulations (Density Functional Theory and molecular dynamics), have indicated that such compounds can be excellent corrosion inhibitors. Specifically, APAB demonstrated the ability to adsorb onto mild steel surfaces, adhering to Langmuir's adsorption isotherm. The findings suggest a correlation between molecular structure and corrosion inhibition efficiency (Chaouiki et al., 2018).

Medicinal Chemistry

In medicinal chemistry, similar benzonitrile compounds have been explored for their bioactive properties. For instance, 4-phenoxypiperidines, structurally related to this compound, have been synthesized and identified as potent H3 receptor antagonists. These compounds contain a 4-phenoxypiperidine core, a conformationally restricted version of a common moiety in non-imidazole histamine H3 ligands. One such compound demonstrated in vivo efficacy in a rat EEG model of wakefulness, indicating potential medicinal applications (Dvorak et al., 2005).

Charge Transfer Studies

Another area of interest is the study of charge transfer mechanisms in aminobenzonitriles. Compounds like 4-(di-tert-butylamino)benzonitrile (DTABN) and 3-(di-tert-butylamino)benzonitrile, which are structurally akin to this compound, have been synthesized and analyzed for their ultrafast intramolecular charge transfer properties. These studies involve investigations into the excited-state absorption and fluorescence spectra of these compounds in various solvents, contributing to a deeper understanding of their electronic properties (Druzhinin et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

3-amino-4-(propylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-2-5-13-10-4-3-8(7-11)6-9(10)12/h3-4,6,13H,2,5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAJSFGUPHJSFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625281 | |

| Record name | 3-Amino-4-(propylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

355022-21-8 | |

| Record name | 3-Amino-4-(propylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine](/img/structure/B1291930.png)

![[1-(2H-1,3-benzodioxol-5-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1291931.png)

![5-Methyl-5-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1291949.png)

![3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1291964.png)